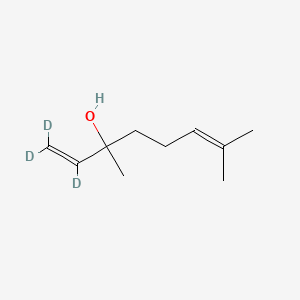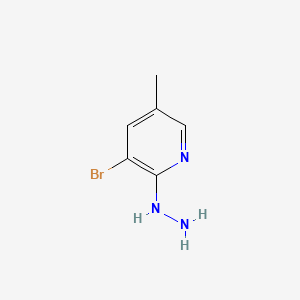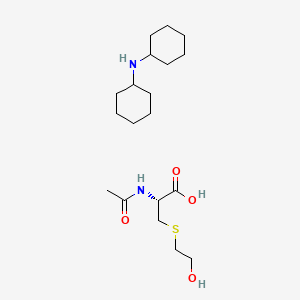
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of cysteine, an amino acid, and is often studied for its role in biochemical processes and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt typically involves the acetylation of L-cysteine followed by the introduction of a hydroxyethyl group. The reaction conditions often require a controlled environment with specific pH levels and temperatures to ensure the desired product is obtained. Common reagents used in this synthesis include acetic anhydride for acetylation and ethylene oxide for the hydroxyethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product. The scalability of the process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyethyl group, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, sulfoxides, and various substituted derivatives, which can be further utilized in biochemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in cellular processes, particularly in the detoxification pathways involving glutathione.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in mitigating oxidative stress.
Mecanismo De Acción
The mechanism by which N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt exerts its effects involves its interaction with cellular thiol groups. It can act as a reducing agent, participating in redox reactions that protect cells from oxidative damage. The compound’s hydroxyethyl group allows it to interact with various molecular targets, enhancing its solubility and reactivity in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- N-Acetyl-S-(2-carbamoylethyl)-L-cysteine
- N-Acetyl-S-(3-hydroxypropyl)-L-cysteine
- N-Acetyl-S-(2-hydroxypropyl)-L-cysteine
Uniqueness
N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt is unique due to its specific hydroxyethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced solubility and reactivity, making it particularly useful in various scientific and industrial applications .
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(2-hydroxyethylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGHARKAPCCVFZ-ZCMDIHMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675525 |
Source


|
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1331896-18-4 |
Source


|
| Record name | N-Acetyl-S-(2-hydroxyethyl)-L-cysteine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

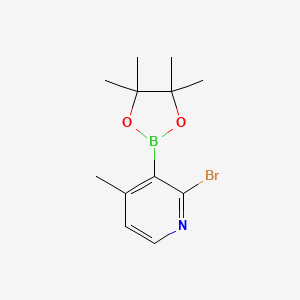
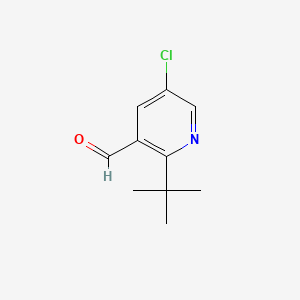
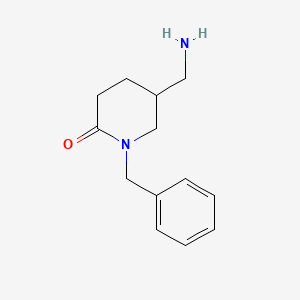
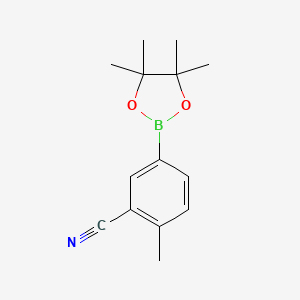
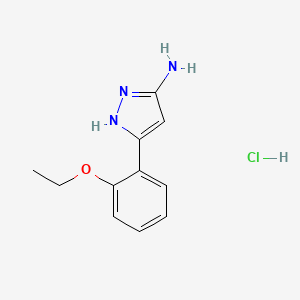
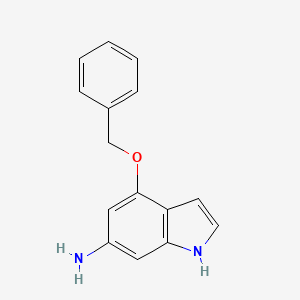
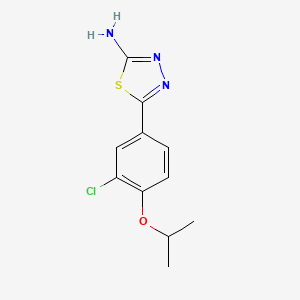
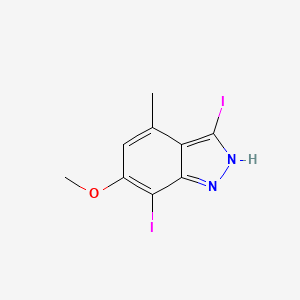
![6-bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]](/img/structure/B567109.png)

